4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, making it a promising target for the treatment of Type 2 diabetes .
Mode of Action
This compound acts as a partial activator of the glucokinase enzyme . By activating this enzyme, it stimulates the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway and glucose homeostasis . This leads to an increase in the metabolism of glucose and a decrease in blood glucose levels, which is beneficial in the management of Type 2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to improved glycemic control . Unlike other glucokinase activators, it is capable of maintaining lower-glucose levels without resulting in hypoglycemia .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing endoplasmic reticulum stress and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Furthermore, it affects gene expression by reducing the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . Additionally, it reduces endoplasmic reticulum stress and apoptosis by modulating the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory properties without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to modulate metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for its neuroprotective and anti-inflammatory effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZALZZHJEJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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